3-Amino-1-(cyclopropylmethyl)pyrrolidin-2-one
Description
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-amino-1-(cyclopropylmethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H14N2O/c9-7-3-4-10(8(7)11)5-6-1-2-6/h6-7H,1-5,9H2 |
InChI Key |
ODTWWVYCSOUNEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2CCC(C2=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(cyclopropylmethyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of N-substituted piperidines. The process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another approach involves the amination and cyclization of functionalized acyclic substrates .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Acylation of the Amino Group
The primary amine at position 3 undergoes acylation with acyl chlorides or anhydrides to form amide derivatives. This reaction is typically conducted under basic conditions to neutralize HCl byproducts.
Example Reaction:
Conditions:
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
-
Base: Triethylamine (TEA) or pyridine
-
Temperature: 0–25°C, 2–4 hours
Yield: ~75–85% (estimated from analogous reactions in pyrrolidinones).
Alkylation Reactions
The amino group can react with alkyl halides or sulfonates to produce secondary or tertiary amines.
Example Reaction:
Conditions:
-
Solvent: Dimethylformamide (DMF)
-
Base: Potassium carbonate (K₂CO₃)
-
Temperature: 60–80°C, 6–12 hours.
Ring-Opening Reactions
The pyrrolidinone ring can undergo acid- or base-catalyzed ring-opening. For instance, strong acids like HCl hydrolyze the lactam to form a linear amino acid derivative.
Example Reaction:
Conditions:
Cycloaddition and Heterocycle Formation
The compound participates in [3+2] cycloadditions with electron-deficient alkynes or nitriles to form bicyclic structures.
Example Reaction with Acrylonitrile:
Conditions:
Functionalization of the Cyclopropylmethyl Group
The cyclopropane ring can undergo ring-opening under oxidative or reductive conditions:
-
Oxidative Ring-Opening:
Reaction with m-CPBA (meta-chloroperbenzoic acid) forms a diol derivative. -
Reductive Ring-Opening:
Hydrogenation with Pd/C catalyst yields a propyl side chain.
Cross-Coupling Reactions
The cyclopropylmethyl group can engage in Suzuki-Miyaura couplings with aryl boronic acids.
Example Reaction:
Conditions:
Spectroscopic Characterization
Key NMR data for reaction products (representative example):
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-Amino-1-(cyclopropylmethyl)pyrrolidin-2-one is , with a molecular weight of approximately 182.26 g/mol. The compound features a pyrrolidine ring, an amino group, and a cyclopropylmethyl substituent, which contribute to its biological activity and reactivity.
Neuropharmacology
Research indicates that compounds similar to this compound can interact with neurotransmitter systems, potentially influencing mood and cognitive functions. For instance, studies have shown that related compounds exhibit significant binding affinities to receptors involved in neurotransmission, such as dopamine and serotonin receptors.
Antiparasitic Activity
The compound has been evaluated for its efficacy against parasitic infections, particularly visceral leishmaniasis. In vivo studies demonstrated that derivatives of this compound possess selective toxicity towards parasitic cells while sparing human cells, making them promising candidates for further development in antiparasitic therapies .
Enzyme Modulation
This compound has been investigated for its potential to modulate enzymatic activities. Its structural features enhance its binding affinity to various enzymes, which could lead to applications in drug design aimed at inhibiting specific enzymatic pathways involved in disease processes.
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine ring followed by the introduction of the cyclopropylmethyl group. Various synthetic routes have been optimized for yield and purity, highlighting the compound's versatility as a building block in organic synthesis .
Table 1: Summary of Case Studies on this compound
Mechanism of Action
The mechanism of action of 3-Amino-1-(cyclopropylmethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of 3-Amino-1-(cyclopropylmethyl)pyrrolidin-2-one with related compounds:
Key Differences and Implications
Cyclopropylmethyl vs. Aromatic groups, however, may improve lipophilicity and binding to hydrophobic enzyme pockets.
Amino Group Placement The amino group at position 3 in the target compound contrasts with 1-Cyclopropylpyrrolidin-3-amine, where the amine is part of the pyrrolidine ring. This difference alters hydrogen-bonding capacity and electronic distribution, affecting solubility and target interactions .
Ketone vs.
Physicochemical Properties (Inferred)
- Solubility: The amino group in the target compound likely increases water solubility compared to non-polar analogs like 3-(cyclopropylmethyl)pyrrolidin-2-one. However, the cyclopropylmethyl group may counterbalance this by adding hydrophobicity .
- Stability: Cyclopropane rings are known to resist oxidative metabolism, suggesting improved in vivo stability relative to compounds with linear alkyl chains .
Biological Activity
3-Amino-1-(cyclopropylmethyl)pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationship (SAR), and relevant case studies, supported by data tables and research findings.
The compound's structure is characterized by a pyrrolidine ring with an amino group and a cyclopropylmethyl substituent. Its molecular formula is with a molecular weight of 154.21 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 154.21 g/mol |
| IUPAC Name | This compound |
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly in the context of enzyme inhibition and receptor modulation.
Enzyme Inhibition
Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic potential. For instance, it has been tested against various proteases and hydrolases, demonstrating significant inhibitory effects:
Receptor Modulation
The compound has also been evaluated for its ability to modulate neurotransmitter receptors. Its interaction with these receptors suggests potential applications in treating neurological disorders.
Structure-Activity Relationship (SAR)
The SAR studies for this compound reveal critical insights into how modifications to its structure affect biological activity.
Key Findings:
- Cyclopropylmethyl Group : The presence of the cyclopropylmethyl moiety significantly enhances the compound's potency against certain targets.
- Amino Group Positioning : Variations in the position of the amino group can alter binding affinity and selectivity for different enzymes and receptors.
- Pyrrolidine Ring Modifications : Substitutions on the pyrrolidine ring have been shown to impact lipophilicity and bioavailability.
Case Studies
Several studies highlight the therapeutic potential of this compound:
- Neuroprotective Effects : In vivo studies demonstrated that the compound could reduce neuroinflammation in animal models of neurodegenerative diseases, suggesting its potential as a neuroprotective agent.
- Anticancer Activity : Preliminary investigations indicated that this compound might inhibit tumor growth in xenograft models, warranting further exploration into its anticancer properties.
- Anti-SARS-CoV-2 Activity : Recent research has explored the efficacy of similar compounds against SARS-CoV-2, indicating that modifications to the cyclopropylmethyl group could enhance antiviral activity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Amino-1-(cyclopropylmethyl)pyrrolrolidin-2-one, and how can reaction yields be optimized?
- Methodological Answer : Common routes include catalytic reduction of azidopropyl intermediates or aminolysis of protected derivatives (e.g., phthalimidopropyl precursors). Yield optimization involves adjusting catalysts (e.g., palladium on carbon for reductions), solvent polarity, and temperature gradients. Reaction monitoring via TLC or HPLC is critical to identify intermediates .
Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C) to confirm cyclopropylmethyl and pyrrolidinone moieties.
- XRPD (X-ray powder diffraction) to analyze crystalline phases, referencing peak intensities and angles for batch consistency .
- HPLC-MS for purity assessment, using reverse-phase columns and ESI ionization to detect trace impurities .
Q. What safety protocols are essential for handling 3-Amino-1-(cyclopropylmethyl)pyrrolidin-2-one in the laboratory?
- Methodological Answer :
- PPE : Nitrile gloves (inspected for integrity), lab coats, and safety goggles. Respiratory protection (N95 masks) if aerosolization is possible .
- Spill Management : Contain spills using inert absorbents (e.g., vermiculite), collect in sealed containers, and avoid water rinsing to prevent environmental release .
- Storage : Store in airtight containers under nitrogen, away from humidity and ignition sources .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data (e.g., unexpected NMR splitting or XRPD peak shifts) for derivatives of this compound?
- Methodological Answer :
- NMR Anomalies : Verify solvent effects (e.g., DMSO vs. CDCl₃) and pH-dependent tautomerism. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- XRPD Discrepancies : Compare experimental patterns with simulated data from single-crystal structures. Assess polymorphic transitions via temperature-controlled diffraction .
Q. What strategies are effective for assessing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via UPLC-PDA to identify labile functional groups (e.g., cyclopropane ring opening) .
- Accelerated Stability Testing : Use ICH Q1A guidelines, storing samples at 25°C/60% RH and 40°C/75% RH for 1–3 months .
Q. Given the lack of ecotoxicological data, what models can predict environmental risks for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
